3-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride is a chemical compound with the molecular formula C9H7ClN2O·HCl It is a heterocyclic compound containing both pyridine and oxazole rings, which are known for their significant roles in various chemical and biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-methylpyridine and 4-chloromethyl-1,3-oxazole.
Oxidation: 3-methylpyridine is oxidized to 3-picolinic acid using potassium permanganate in water at 85-90°C.
Esterification: The 3-picolinic acid is then esterified with methanol under acidic conditions to form methyl pyridine-3-carboxylate.
Reduction: The ester is reduced to 3-pyridinemethanol.
Chlorination: Finally, 3-pyridinemethanol reacts with thionyl chloride to produce 3-(chloromethyl)pyridine hydrochloride.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms in the oxazole ring.
Condensation Reactions: It can also undergo condensation reactions, forming new carbon-nitrogen or carbon-oxygen bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while reduction with LiAlH4 produces the corresponding alcohol.
Scientific Research Applications
3-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can affect signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride: This compound has similar structural features but differs in the substitution pattern on the pyridine ring.
4-(Chloromethyl)pyridine Hydrochloride: Another related compound with a simpler structure, lacking the oxazole ring.
Uniqueness
3-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride is unique due to the presence of both pyridine and oxazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its reactivity and potential for diverse applications compared to simpler analogs.
Properties
Molecular Formula |
C9H8Cl2N2O |
---|---|
Molecular Weight |
231.08 g/mol |
IUPAC Name |
4-(chloromethyl)-2-pyridin-3-yl-1,3-oxazole;hydrochloride |
InChI |
InChI=1S/C9H7ClN2O.ClH/c10-4-8-6-13-9(12-8)7-2-1-3-11-5-7;/h1-3,5-6H,4H2;1H |
InChI Key |
FJAZEHGKTMVHSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=CO2)CCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.